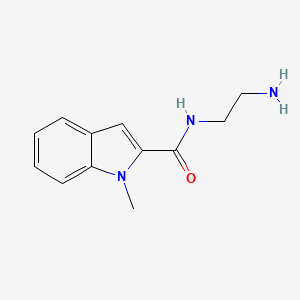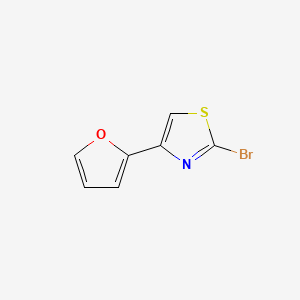![molecular formula C10H9BrN2S B1519243 4-[(2-Bromphenyl)methyl]-1,3-thiazol-2-amin CAS No. 1095033-08-1](/img/structure/B1519243.png)
4-[(2-Bromphenyl)methyl]-1,3-thiazol-2-amin
Übersicht
Beschreibung
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative, Analgetische und Entzündungshemmende Anwendungen
Thiazolderivate, zu denen auch “4-[(2-Bromphenyl)methyl]-1,3-thiazol-2-amin” gehört, wurden als antioxidative, analgetische und entzündungshemmende Wirkstoffmoleküle gefunden .
Antimikrobielle und Antimykotische Anwendungen
Thiazolderivate haben eine vielversprechende antimikrobielle Aktivität gegen Bakterienarten wie Staphylococcus aureus, E. coli, P. aeroginosa und S. typhi gezeigt .
Antivirale Anwendungen
Thiazolverbindungen haben sich auch als antiviral erwiesen .
Neuroprotektive Anwendungen
Thiazolderivate haben sich als neuroprotektiv erwiesen .
Antitumor- oder Zytotoxische Anwendungen
Thiazolverbindungen haben sich als potenzielle Antitumor- oder zytotoxische Wirkstoffmoleküle erwiesen .
Antimikrobielle und Antiproliferative Anwendungen
N-(4-(4-Bromphenyl)thiazol-2-yl)-2-chloracetamid-Derivate, die mit “this compound” verwandt sind, haben vielversprechende antimikrobielle und antiproliferative Aktivitäten gezeigt .
Regulierung Entzündlicher Erkrankungen
Die synthetisierte Verbindung hat sich für verschiedene biomedizinische Anwendungen, insbesondere für die Regulierung entzündlicher Erkrankungen, als vielversprechend erwiesen .
Flüssigkristall-Anwendungen
Thiazolderivate wurden bei der Herstellung und Untersuchung zahlreicher Mesogene, insbesondere thermotroper Flüssigkristalle, eingesetzt .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of compounds like this, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine in animal models. The effects of similar compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, and may influence their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLZYQGDASRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)


![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)



![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)


![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)
